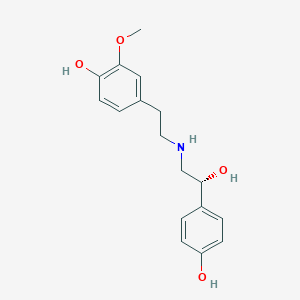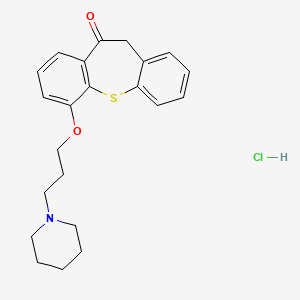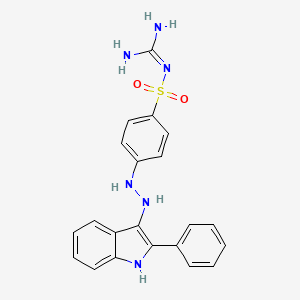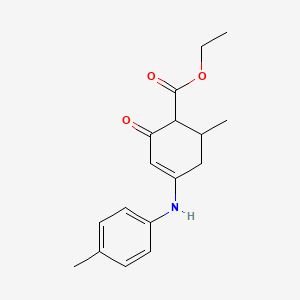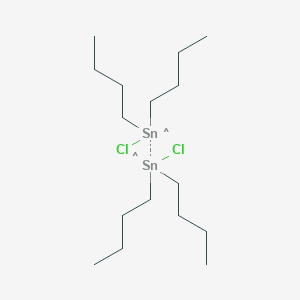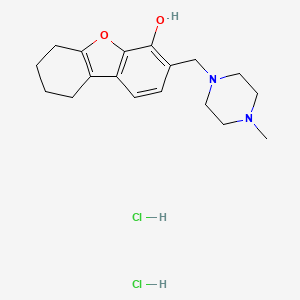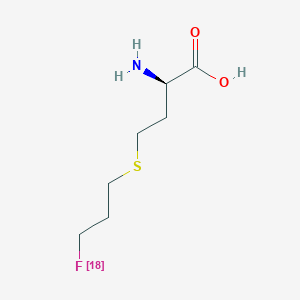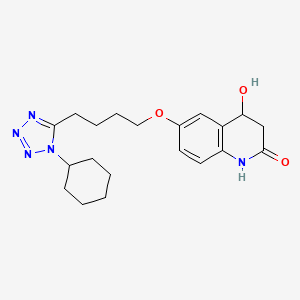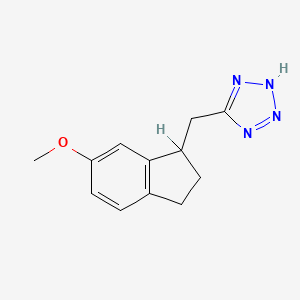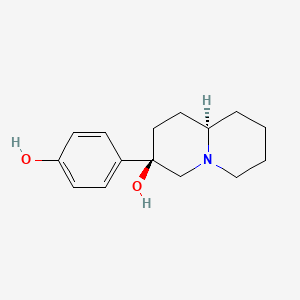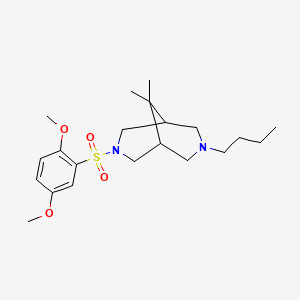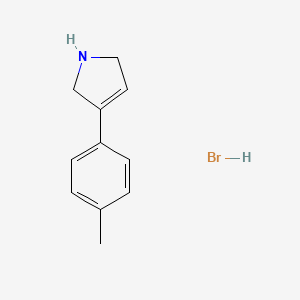
1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1H-Pirrol, 2,5-dihidro-3-(4-metilfenil)-, bromhidrato es un compuesto químico con la fórmula molecular C11H14BrN y un peso molecular de 240.1396 g/mol Este compuesto es un derivado del pirrol, un heterociclo aromático de cinco miembros que contiene un átomo de nitrógeno
Métodos De Preparación
La síntesis del 1H-Pirrol, 2,5-dihidro-3-(4-metilfenil)-, bromhidrato generalmente implica la reacción de derivados del pirrol con agentes de bromación adecuados. Un método común involucra la bromación del 2,5-dihidro-3-(4-metilfenil)pirrol utilizando ácido bromhídrico u otros reactivos de bromación en condiciones controladas . Las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, se optimizan para lograr un alto rendimiento y pureza del producto deseado.
Los métodos de producción industrial pueden incluir reacciones de bromación a gran escala utilizando reactores de flujo continuo para garantizar la calidad constante del producto y tasas de producción eficientes. El uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía, es esencial para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
El 1H-Pirrol, 2,5-dihidro-3-(4-metilfenil)-, bromhidrato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los óxidos de pirrol correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para producir derivados del pirrol reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde el átomo de bromo es reemplazado por otros grupos funcionales utilizando reactivos de sustitución nucleofílica.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos (por ejemplo, diclorometano, etanol), catalizadores (por ejemplo, paladio sobre carbono) y condiciones controladas de temperatura y presión. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
El 1H-Pirrol, 2,5-dihidro-3-(4-metilfenil)-, bromhidrato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y compuestos heterocíclicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico en el desarrollo de nuevos medicamentos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especializados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 1H-Pirrol, 2,5-dihidro-3-(4-metilfenil)-, bromhidrato implica su interacción con los objetivos moleculares y las vías dentro de los sistemas biológicos. El compuesto puede ejercer sus efectos uniéndose a receptores o enzimas específicos, lo que lleva a la modulación de los procesos celulares. Los objetivos moleculares y las vías exactas involucrados están sujetos a investigación en curso y pueden variar según la aplicación específica.
Comparación Con Compuestos Similares
El 1H-Pirrol, 2,5-dihidro-3-(4-metilfenil)-, bromhidrato se puede comparar con otros compuestos similares, como:
1H-Pirrol, 2,5-dihidro-3-metil-1-[(4-metilfenil)sulfonil]-: Este compuesto tiene una estructura central de pirrol similar pero difiere en la presencia de un grupo sulfonilo en lugar de un átomo de bromo.
1H-Pirrol, 2,5-dihidro-3-(4-metoxifenil)-: Este compuesto presenta un grupo metoxi en el anillo fenilo, que puede influir en su reactividad química y actividad biológica.
La singularidad del 1H-Pirrol, 2,5-dihidro-3-(4-metilfenil)-, bromhidrato radica en su patrón de sustitución específico y la presencia de la forma de sal de bromhidrato, que puede afectar su solubilidad, estabilidad y reactividad.
Propiedades
Número CAS |
97382-84-8 |
|---|---|
Fórmula molecular |
C11H14BrN |
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-2,5-dihydro-1H-pyrrole;hydrobromide |
InChI |
InChI=1S/C11H13N.BrH/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;/h2-6,12H,7-8H2,1H3;1H |
Clave InChI |
SUTSLVRHQCMQES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CCNC2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


